![molecular formula C12H13NO3 B13424916 rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans: is a synthetic organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a benzoic acid moiety linked to a cyclopropane ring via an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Amidation reaction: The cyclopropane carboxylic acid derivative is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Benzoic acid attachment: The final step involves the attachment of the benzoic acid moiety to the amide group. This can be achieved through a condensation reaction using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymer matrices to enhance their mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Testing: The compound can serve as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans involves its interaction with specific molecular targets. The amide bond and the benzoic acid moiety play crucial roles in binding to proteins or enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
- rac-3-[(1R,2R)-2-methylcyclopropyl]propanoic acid
- rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid
Comparison:
- Structural Differences: While rac-3-[(1R,2R)-2-methylcyclopropyl]propanoic acid lacks the benzoic acid moiety, rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid shares a similar cyclopropane ring structure.
- Reactivity: The presence of the benzoic acid moiety in rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans may enhance its reactivity in electrophilic substitution reactions compared to its analogs.
- Applications: The unique combination of the cyclopropane ring and the benzoic acid moiety in this compound makes it particularly suitable for applications in catalysis and drug development.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7-5-10(7)11(14)13-9-4-2-3-8(6-9)12(15)16/h2-4,6-7,10H,5H2,1H3,(H,13,14)(H,15,16)/t7-,10-/m1/s1 |
InChI Key |
NJHLXYNGPQOJLU-GMSGAONNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


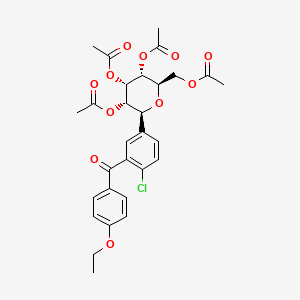
![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
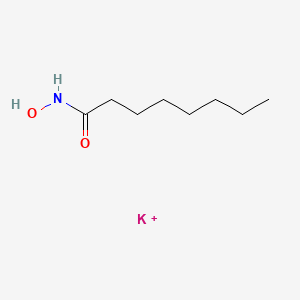

![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)

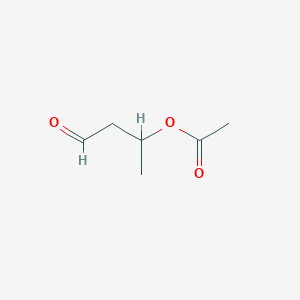

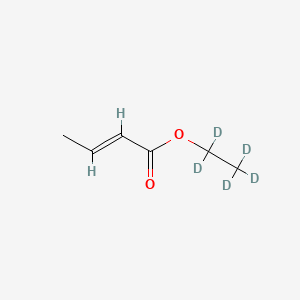
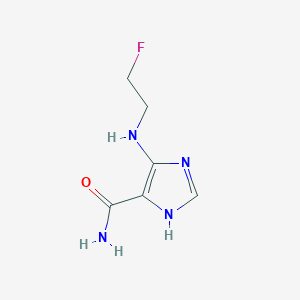
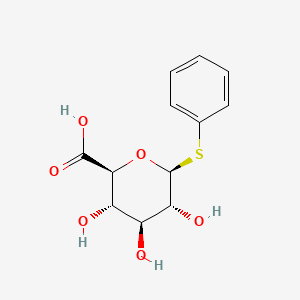
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
